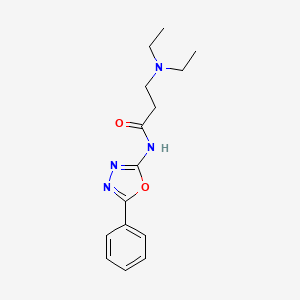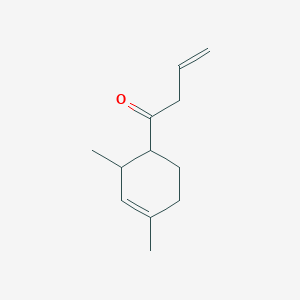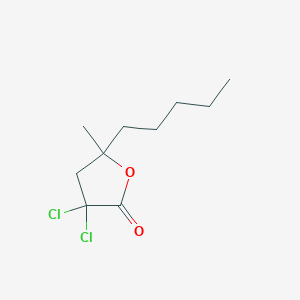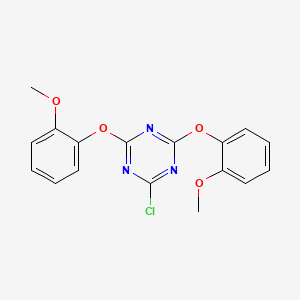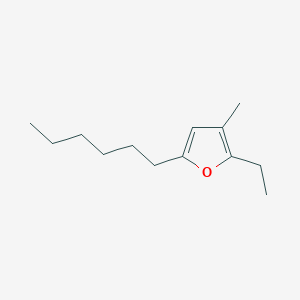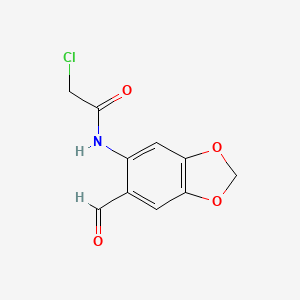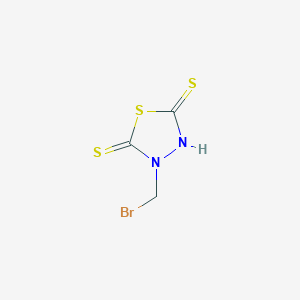
3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of thiourea with carbon disulfide in the presence of a base, followed by bromination. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the dithione group to a thiol or thioether.
Substitution: The bromomethyl group is reactive and can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione exerts its effects involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, or other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions.
相似化合物的比较
3-(Chloromethyl)-1,3,4-thiadiazolidine-2,5-dithione: Similar structure but with a chlorine atom instead of bromine.
3-(Methyl)-1,3,4-thiadiazolidine-2,5-dithione: Lacks the halogen atom, affecting its reactivity.
1,3,4-Thiadiazolidine-2,5-dithione: The parent compound without any substituents on the ring.
Uniqueness: 3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical modifications compared to its analogs. This makes it particularly valuable in synthetic chemistry and various research applications.
属性
CAS 编号 |
91021-37-3 |
|---|---|
分子式 |
C3H3BrN2S3 |
分子量 |
243.2 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C3H3BrN2S3/c4-1-6-3(8)9-2(7)5-6/h1H2,(H,5,7) |
InChI 键 |
PAFZQUMYBVMROI-UHFFFAOYSA-N |
规范 SMILES |
C(N1C(=S)SC(=S)N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


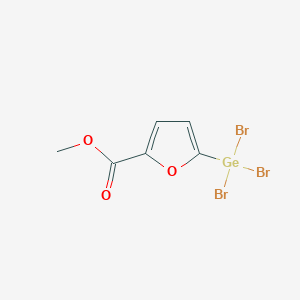
![1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one](/img/structure/B14373956.png)
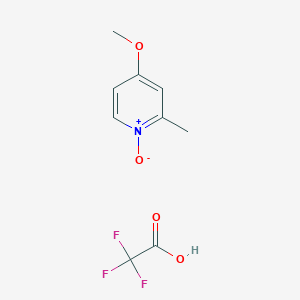
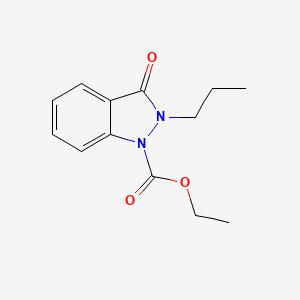
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)
